molecular formula C11H16ClNO B6170719 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-amine hydrochloride CAS No. 1955520-04-3

2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-amine hydrochloride

Cat. No.: B6170719
CAS No.: 1955520-04-3
M. Wt: 213.7
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-amine hydrochloride is a chemical compound with the molecular formula C11H14O·HCl

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 2,2-dimethylchroman-6-ol with a suitable amine source under acidic conditions. The reaction typically requires a strong acid catalyst, such as hydrochloric acid, and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-amine hydrochloride involves large-scale chemical reactors equipped with efficient cooling and heating systems. The process is optimized to maximize yield and minimize by-products. Continuous flow reactors and automated control systems are often employed to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable base.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding quinones or hydroquinones.

  • Reduction: Reduction reactions can yield the corresponding amine or alcohol derivatives.

  • Substitution: Substitution reactions can lead to the formation of various alkylated or acylated derivatives.

Scientific Research Applications

2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-amine hydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound has been studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cardiovascular disorders and neurodegenerative diseases.

  • Industry: The compound is utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-amine hydrochloride is similar to other chroman derivatives, such as 2,2-dimethylchromene and 7-methoxy-2,2-dimethylchroman-6-ol. it is unique in its specific structural features and potential applications. The presence of the amine group and the hydrochloride salt form contribute to its distinct chemical and biological properties.

Comparison with Similar Compounds

  • 2,2-Dimethylchromene

  • 7-Methoxy-2,2-dimethylchroman-6-ol

  • 2,2-Dimethylbenzopyran

Properties

CAS No.

1955520-04-3

Molecular Formula

C11H16ClNO

Molecular Weight

213.7

Purity

95

Origin of Product

United States

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